Cas no 1016691-66-9 (3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde)
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 3-ethoxy-4-(2,2,2-trifluoroethoxy)-
- 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
- 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
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- Inchi: 1S/C11H11F3O3/c1-2-16-10-5-8(6-15)3-4-9(10)17-7-11(12,13)14/h3-6H,2,7H2,1H3
- InChI Key: GMZDKLDKQCRPFT-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(OCC(F)(F)F)C(OCC)=C1
Computed Properties
- Exact Mass: 248.066029g/mol
- Monoisotopic Mass: 248.066029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 248.2g/mol
- XLogP3: 3.1
- Topological Polar Surface Area: 35.5Ų
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E676808-25mg |
3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E676808-50mg |
3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E676808-250mg |
3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-64446-0.05g |
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 95.0% | 0.05g |
$76.0 | 2025-03-15 | |
| Enamine | EN300-64446-0.1g |
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 95.0% | 0.1g |
$113.0 | 2025-03-15 | |
| Enamine | EN300-64446-0.25g |
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 95.0% | 0.25g |
$162.0 | 2025-03-15 | |
| Enamine | EN300-64446-0.5g |
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 95.0% | 0.5g |
$310.0 | 2025-03-15 | |
| Enamine | EN300-64446-1.0g |
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 95.0% | 1.0g |
$414.0 | 2025-03-15 | |
| Enamine | EN300-64446-2.5g |
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 95.0% | 2.5g |
$810.0 | 2025-03-15 | |
| Enamine | EN300-64446-5.0g |
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
1016691-66-9 | 95.0% | 5.0g |
$1199.0 | 2025-03-15 |
3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
3-Ethoxy-4-(2,2,2-Trifluoroethoxy)Benzaldehyde: A Comprehensive Overview
3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde, also known by its CAS number 1016691-66-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in drug discovery, material synthesis, and environmental chemistry.
The molecular structure of 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde consists of a benzene ring substituted with an ethoxy group at the 3-position and a trifluoroethoxy group at the 4-position. The aldehyde functional group at the benzene ring further enhances its reactivity and utility in chemical reactions. This combination of substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
Recent research has focused on the synthesis and characterization of 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde. For instance, studies have explored its use as a precursor in the development of novel pharmaceutical agents. The trifluoroethoxy group is known to enhance lipophilicity and improve bioavailability, making this compound a promising candidate for drug design.
In addition to its pharmaceutical applications, 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde has been investigated for its role in materials science. Researchers have utilized this compound in the synthesis of advanced polymers and coatings due to its ability to form stable cross-links under specific conditions. Its high thermal stability and resistance to degradation make it suitable for high-performance materials.
The synthesis of 3-ethoxy-4-(trifluoroethoxy)benzaldehyde involves a multi-step process that typically begins with the alkylation of benzaldehyde derivatives. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the large-scale production of this compound with high purity.
Moreover, environmental scientists have expressed interest in this compound due to its potential role in biodegradation studies. The trifluoroethoxy group introduces fluorine into the molecule, which can influence microbial degradation pathways. Understanding these processes is crucial for assessing the environmental impact of such compounds.
In conclusion, 3-Ethoxy-4-(trifluoroethoxy)benzaldehyde (CAS No: 1016691-66-9) stands out as a significant compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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